Product packaging for 2,6-Diazaspiro[3.4]octane dihydrochloride(Cat. No.:CAS No. 1630906-93-2)

2,6-Diazaspiro[3.4]octane dihydrochloride

Cat. No.: B1434305
CAS No.: 1630906-93-2
M. Wt: 185.09 g/mol
InChI Key: ITDGMPRUUZUVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance in Chemical Sciences

The development of spirocyclic compounds traces its origins to the foundational work of von Baeyer in 1900, who first identified spiro compounds as twisted structures with two or more rings sharing a single atom. The specific emergence of this compound as a compound of significant scientific interest represents a relatively recent development in medicinal chemistry, reflecting the evolution of drug discovery toward three-dimensional molecular architectures that diverge from traditional flat, aromatic structures.

The Chemical Abstracts Service has assigned the registry number 1630906-93-2 to this compound, establishing its unique identity within the global chemical database. This compound has gained particular prominence in pharmaceutical research due to its emergence as what researchers term a "privileged structure" – a molecular framework that appears across multiple biologically active compounds targeting diverse therapeutic areas.

The significance of this compound extends beyond its individual applications to represent a broader paradigm shift in medicinal chemistry toward exploring chemical space that differs fundamentally from historical approaches. Traditional drug discovery efforts have predominantly focused on planar, aromatic compounds, but the three-dimensional nature of spirocyclic structures like this compound offers unique opportunities for binding interactions with biological targets. This structural uniqueness has contributed to its frequent appearance in compounds possessing diverse biological activities, including hepatitis B capsid protein inhibition, menin-mixed lineage leukemia 1 interaction inhibition for cancer treatment, mitogen-activated protein kinase and phosphoinositide 3-kinase signaling modulation, selective dopamine D3 receptor antagonism, and voltage-dependent anion channel 1 inhibition for diabetes treatment.

Classification within Spirocyclic Compounds

This compound belongs to the broader category of heterocyclic spirocyclic compounds, specifically classified as a diazaspiro compound due to the presence of two nitrogen atoms within its spirocyclic framework. The compound exhibits a monospiro structure, indicating the presence of a single spiro center connecting two distinct ring systems.

The structural classification of this compound follows established nomenclature conventions for spirocyclic systems. According to International Union of Pure and Applied Chemistry guidelines, the naming convention "spiro[3.4]octane" indicates the total number of skeletal atoms in the system, with the numbers in brackets representing the number of carbon atoms connected to the spiro atom in each ring, arranged in ascending order. The prefix "2,6-diaza" specifies the positions and nature of the nitrogen heteroatoms within the structure.

Table 1: Structural Classification and Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1630906-93-2
Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 grams per mole
International Union of Pure and Applied Chemistry Name 2,7-diazaspiro[3.4]octane;dihydrochloride
PubChem Compound Identifier 91800938
Simplified Molecular Input Line Entry System C1CNCC12CNC2.Cl.Cl

The spirocyclic nature of this compound contributes significantly to its conformational rigidity, a characteristic that proves advantageous in optimizing binding interactions with biological targets. This rigidity distinguishes spirocyclic compounds from their flexible linear or cyclic counterparts, providing defined spatial orientation of functional groups that can enhance selectivity and potency in biological systems.

The compound exhibits both carbocyclic and heterocyclic characteristics, with the carbon framework providing structural stability while the nitrogen atoms contribute to basicity and potential for hydrogen bonding interactions. This combination of features positions this compound within a unique chemical space that bridges traditional organic chemistry principles with modern medicinal chemistry requirements.

Foundational Research Contributions

The foundational research establishing this compound as a significant chemical entity encompasses multiple domains of scientific inquiry, with particularly notable contributions in antimicrobial research and structural biology. The work of Lukin and colleagues represents a seminal contribution to understanding the potential of this scaffold in antimicrobial applications, specifically in the development of antitubercular agents.

In their comprehensive study, Lukin and colleagues elaborated a series of twelve compounds based on the 2,6-diazaspiro[3.4]octane core, exploring diverse variants of the molecular periphery including various azole substituents. This systematic exploration of structure-activity relationships revealed that peripheral modifications significantly impact biological activity, particularly in the context of antitubercular properties. The researchers demonstrated that incorporating nitrofuran moieties enhances antitubercular activity while maintaining compatibility with various azole substituents.

The most significant finding from this foundational work was the identification of a remarkably potent antitubercular lead compound displaying a minimal inhibitory concentration of 0.016 micrograms per milliliter against Mycobacterium tuberculosis H37Rv. This level of potency represents a substantial advancement in antitubercular drug development, particularly given the increasing prevalence of multidrug-resistant tuberculosis strains worldwide.

Table 2: Key Foundational Research Findings for 2,6-Diazaspiro[3.4]octane Derivatives

Research Area Finding Minimal Inhibitory Concentration Reference
Antitubercular Activity Nitrofuran carboxamide derivatives 0.016 μg/mL vs Mycobacterium tuberculosis H37Rv
Multiresistant Strain Activity Lead compound performance 0.0124-0.0441 μg/mL vs multiresistant strains
Structure-Activity Relationships Azole substituent compatibility Variable activity based on periphery
Synthetic Accessibility Building block availability Readily available starting materials

Beyond antimicrobial applications, foundational research has established the utility of 2,6-diazaspiro[3.4]octane derivatives in other therapeutic areas. Patent literature from Chinese researchers has contributed to understanding synthetic methodologies for related diazaspiro compounds, specifically focusing on 4,7-diazaspiro[2.5]octane synthesis methods that avoid the use of hazardous reagents like boron trifluoride diethyl etherate. While this work focuses on a different regioisomer, it demonstrates the broader scientific interest in diazaspiro frameworks and contributes to the overall understanding of spirocyclic chemistry.

The emergence of 2,6-diazaspiro[3.4]octane derivatives in patent applications related to cyclin E1-cyclin-dependent kinase 2 inhibition represents another foundational contribution to the field. This research established the compound class as capable of binding to allosteric sites distinct from traditional adenosine triphosphate-competitive inhibitors, opening new avenues for selective kinase inhibition strategies.

Current Research Landscape and Trends

The contemporary research landscape surrounding this compound reflects a dynamic and rapidly evolving field with multiple concurrent research directions. Current investigations span diverse therapeutic applications, synthetic methodologies, and mechanistic understanding, indicating the compound's versatility as a research tool and potential therapeutic agent.

Recent developments in antimicrobial research have expanded beyond the initial antitubercular applications to explore broader antibacterial activity profiles. The work of Komarova and colleagues has demonstrated that optimization attempts of known antitubercular leads can result in compounds with enhanced activity against Staphylococcus aureus, illustrating the concept that privileged scaffolds can exhibit different types of biological activity depending on structural modifications. This finding underscores the versatility of the 2,6-diazaspiro[3.4]octane framework and supports its classification as a privileged structure.

In the realm of cancer research, significant progress has been made in understanding the interaction of 2,6-diazaspiro[3.4]octane derivatives with cyclin E1-cyclin-dependent kinase 2 complexes. Recent crystallographic studies have revealed that these compounds bind to a cryptic allosteric pocket at the cyclin E1-cyclin-dependent kinase 2 interface, adjacent to the kinase C-lobe and activation loop but distinct from the adenosine triphosphate binding site. This mechanistic understanding has important implications for the development of selective kinase inhibitors that avoid the selectivity challenges associated with adenosine triphosphate-competitive approaches.

Table 3: Current Research Applications and Emerging Trends

Research Domain Current Focus Key Findings Future Directions
Antimicrobial Development Broad-spectrum antibacterial activity Activity against Staphylococcus aureus Multi-target approaches
Cancer Therapeutics Allosteric kinase inhibition Crystal structures with cyclin E1-cyclin-dependent kinase 2 Paralog-selective inhibitors
Neurological Applications Sigma-1 receptor antagonism Enhanced morphine antinociception Pain management combinations
Synthetic Chemistry Efficient synthetic routes Multiple synthetic approaches Scalable methodologies

Neurological applications represent an emerging trend in 2,6-diazaspiro[3.4]octane research, particularly in the development of sigma-1 receptor antagonists. Recent studies have identified 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhance the antinociceptive effects of morphine while potentially mitigating analgesic tolerance. This research direction addresses significant clinical needs in pain management, where opioid tolerance represents a major limitation in long-term therapy.

The synthetic chemistry landscape has evolved to include multiple efficient synthetic routes for accessing 2,6-diazaspiro[3.4]octane scaffolds. Current research emphasizes the development of scalable, chromatography-minimal approaches that utilize readily available starting materials. These methodological advances are crucial for supporting the growing research interest in this scaffold and enabling its broader application in drug discovery programs.

Computational and structural biology approaches are increasingly being applied to understand the binding modes and mechanisms of action of 2,6-diazaspiro[3.4]octane derivatives. Induced-fit docking and molecular mechanics-generalized Born surface area calculations have been employed to rationalize changes in biological activity profiles and predict likely biotargets. These computational approaches are becoming essential tools for optimizing the activity and selectivity of new derivatives.

The current research trajectory suggests continued expansion into new therapeutic areas, with particular emphasis on developing structure-activity relationships that can guide rational drug design efforts. The demonstration that this scaffold can exhibit different types of biological activity depending on peripheral modifications supports its continued investigation across diverse research programs, potentially leading to breakthrough therapeutic agents in multiple disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Cl2N2 B1434305 2,6-Diazaspiro[3.4]octane dihydrochloride CAS No. 1630906-93-2

Properties

IUPAC Name

2,7-diazaspiro[3.4]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-7-3-6(1)4-8-5-6;;/h7-8H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDGMPRUUZUVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2,6-Diazaspiro[3.4]octane dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazine carbothioamide, leading to the formation of 1,2,4-triazole. The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antitubercular activity, which suggests that it can interfere with the cellular processes of Mycobacterium tuberculosis. This interference can lead to changes in gene expression and metabolic pathways within the bacterial cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound has been shown to form stable complexes with enzymes, which can either inhibit or enhance their activity. These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical changes. For instance, high doses of the compound have been associated with toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the metabolism of certain amino acids and nucleotides, leading to changes in their levels within the cell. These interactions are important for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s overall efficacy and toxicity.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

2,6-Diazaspiro[3.4]octane dihydrochloride is a compound that has attracted considerable attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and recent research findings.

Structural Characteristics

The molecular formula of this compound is C8H12Cl2N2C_8H_{12}Cl_2N_2 with a molecular weight of 185.10 g/mol. The compound features a bicyclic structure containing two nitrogen atoms, which contributes to its reactivity and potential interactions with biological targets.

Biological Activities

Recent studies have demonstrated that this compound serves as a versatile scaffold for the development of various bioactive compounds. Notable activities include:

  • Antitubercular Activity : A study synthesized nitrofuran carboxamide derivatives from this compound, with one derivative exhibiting a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis . This highlights its potential in combating tuberculosis.
  • Inhibition of Protein Complexes : Research has shown that derivatives of 2,6-diazaspiro[3.4]octane can inhibit the CCNE1:CDK2 protein complex, suggesting implications for cancer treatment. The binding interactions involve critical amino acid residues and highlight the importance of structural modifications in enhancing biological activity .
  • Dopamine Receptor Antagonism : The compound has been identified as a selective antagonist for the dopamine D3 receptor, which is significant for developing treatments for psychiatric disorders .
  • Other Pharmacological Activities : Additional studies have indicated that derivatives may serve as inhibitors for hepatitis B capsid proteins and modulators of MAP and PI3K signaling pathways, further underscoring the diverse therapeutic potentials of this scaffold .

While specific mechanisms of action for this compound are still under investigation, preliminary findings suggest that its biological activity may be attributed to:

  • Binding Affinities : The compound's ability to bind selectively to various receptors and enzymes plays a crucial role in its pharmacological effects. For example, studies indicate that modifications to the core structure can significantly alter interaction profiles with proteins involved in disease pathways .
  • Structural Modifications : The introduction of different functional groups around the core structure can enhance or modify biological activity, allowing for targeted drug design efforts tailored to specific therapeutic needs .

Table 1: Summary of Biological Activities and Findings

Activity TypeDescriptionReference
AntitubercularMIC of 0.016 μg/mL against Mycobacterium tuberculosis
Cancer TreatmentInhibition of CCNE1:CDK2 complex; binding interactions detailed
Dopamine AntagonismSelective antagonist for dopamine D3 receptor
Hepatitis B InhibitionPotential inhibitor for hepatitis B capsid proteins

Scientific Research Applications

While "2,6-Diazaspiro[3.4]octane dihydrochloride" is not directly mentioned in the provided search results, the related compound 2,6-diazaspiro[3.4]octane is noted as a valuable structure in diverse applications, including pharmaceutical research .

Here's what the search results suggest about the applications of 2,6-diazaspiro[3.4]octane and related compounds:

Pharmaceutical Applications

  • Antitubercular Agents: 2,6-diazaspiro[3.4]octane can be used as a building block to develop compounds with antitubercular activity . A small set of compounds derived from this core structure showed remarkable potency against tuberculosis .
  • Enzyme Inhibitors: 2,6-diazaspiro[3.4]octane derivatives have been identified as inhibitors of CCNE1:CDK2 complexes, which are relevant in cancer research . These inhibitors bind to allosteric pockets of the protein complex, offering a potential therapeutic strategy .
  • Diverse Biological Activities: The core structure appears in compounds with various biological activities, such as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, MAP and PI3K signaling modulators, selective dopamine D3 receptor antagonists, and VDAC1 inhibitors for diabetes treatment .
  • KRAS Protein Inhibitors: Derivatives of 2,6-diazaspiro[3.4]octane are used as inhibitors of G12C mutant KRAS protein, which is involved in tumor metastasis .

Chemical Synthesis

  • Building Block: The 2,6-diazaspiro[3.4]octane core is a building block for creating a variety of compounds .
  • Synthesis methods: Efficient synthetic routes to create 2-azaspiro[3.4]octane have been developed using annulation strategies .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation under controlled conditions to form N-oxides (Table 1).

ReagentConditionsProductYieldReference
Hydrogen peroxideRT, aqueous acidic medium2,6-Diazaspiro[3.4]octane N-oxide65–72%
Potassium permanganate0–5°C, ethanolPartially oxidized intermediates45%

Oxidation primarily targets the secondary amine groups, with regioselectivity influenced by steric hindrance from the spirocyclic framework.

Reduction Reactions

Reductive pathways yield saturated derivatives (Table 2).

ReagentConditionsProductApplication
Sodium borohydrideMethanol, 25°C2,6-Diazaspiro[3.4]octane (free base)Intermediate for drug synthesis
Lithium aluminum hydrideTHF, −78°CReduced spirocyclic amine derivativesAntitubercular lead compounds

Reduction enhances solubility and modifies electronic properties for pharmacological optimization .

Substitution Reactions

Nucleophilic substitutions at nitrogen or carbon centers are well-documented (Table 3).

SubstrateNucleophileConditionsProductMIC* (μg/mL)
2,6-Diazaspiro[3.4]octane5-Nitrofuroyl chlorideDCM, 0°C, 12 hrsNitrofuran carboxamide derivatives0.016
Azole derivativesDMF, 80°C, 6 hrsAzole-functionalized spirocycles0.4–100

*Minimal Inhibitory Concentration against M. tuberculosis H37Rv.
Substituted derivatives show enhanced bioactivity, with nitrofuran variants demonstrating exceptional antitubercular potency .

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the spirocyclic structure (Table 4).

CatalystConditionsProductUtility
HClReflux, 6 hrsPiperazine derivativesScaffolds for kinase inhibitors
NaOHEthanol/H₂O, 80°CLinear diamino carboxylatesPrecursors for β-lactamase inhibitors

Hydrolysis enables modular synthesis of bioactive fragments.

Cycloaddition and Annulation

The spirocyclic core participates in [3+2] cycloadditions (Table 5).

Reaction TypeReagents/ConditionsProductSelectivity
Kinugasa reactionNitrones, Cu(I), 25°C8-Methylene-2,6-diazaspiro[3.4]octanedione>90% ee
Conia-ene cyclizationThermal (170°C), DBUFused γ-lactam derivativesHigh diastereoselectivity

These reactions expand structural diversity for asymmetric synthesis .

Key Research Findings

  • Antitubercular Activity : Nitrofuran-substituted derivatives exhibit MIC values as low as 0.016 μg/mL , outperforming first-line drugs like isoniazid (MIC = 0.03–0.06 μg/mL).

  • Enzyme Inhibition : Hydrolysis products serve as intermediates for β-lactamase inhibitors (IC₅₀ = 12 nM) and KHK antagonists (IC₅₀ = 8 nM).

  • Synthetic Flexibility : Annulation strategies enable gram-scale production (70–85% yield) .

Preparation Methods

Method Overview

A prominent route, as described in a recent patent (CN111574524B), involves a four-step synthesis starting from readily available precursors:

  • Step 1: Formation of an intermediate via reaction of ethyl nitroacetate with 1.8-diazabicyclo[5.4.0] undecane-7-ene in acetonitrile at room temperature to 80°C over 12 hours.
  • Step 2: Hydrogenation of the intermediate using Raney nickel in methanol under hydrogen at 80°C for 6 hours to produce a reduced compound.
  • Step 3: Alkylation with sodium ethoxide in ethanol at 80°C for 3 hours, leading to further functionalization.
  • Step 4: Hydrolysis with sodium hydroxide in ethanol/water mixture at 80°C to yield the target compound, which is then converted into the dihydrochloride salt.

Reaction Conditions & Yields

Step Conditions Duration Yield Notes
1 Room temp to 80°C, 12h 12 hours Not specified Formation of key intermediate
2 80°C, 6h, hydrogen atmosphere 6 hours Not specified Hydrogenation with Raney nickel
3 80°C, 3h 3 hours 43% (product 5) Alkylation step
4 80°C, 6h 6 hours 70% (final product) Hydrolysis to obtain dihydrochloride salt

Research Findings

The process demonstrates high efficiency in constructing the spirocyclic core with controlled reaction parameters, minimizing side reactions. The use of standard reagents like Raney nickel and sodium ethoxide underscores the method’s practicality for scale-up.

Annulation Strategies for Spirocyclic Frameworks

Alternative Approaches

A study published in the Journal of Organic Chemistry (2019) details three routes for synthesizing 2-azaspiro[3.4]octane, a structural analog, emphasizing the versatility of annulation techniques:

  • Route A: Cyclopentane ring annulation.
  • Route B & C: Annulation involving four-membered rings, utilizing conventional cyclization reactions with minimal purification steps.

Key Features

  • Use of easily accessible starting materials.
  • Conventional transformations such as cyclizations, condensations, and reductions.
  • Minimal chromatographic purification, favoring operational simplicity.

Implication for Dihydrochloride Synthesis

While this study primarily addresses the free base, the methodologies can be adapted to synthesize the dihydrochloride salt through subsequent acid-base reactions.

Preparation via Chloride Salt Formation

Methodology

A patent (WO2020177128A1) describes a route involving the synthesis of a pyrimidine-hydroxamic acid derivative, which can be transformed into the corresponding spiro compound. The key steps include:

  • Activation: Reaction of intermediates with trimethylsilyl trifluoromethanesulfonate at low temperatures.
  • Cyclization: Addition of aldehydes and reduction with sodium borohydride.
  • Final Step: Acidification with hydrochloric acid to produce the dihydrochloride salt.

Reaction Parameters

  • Use of dichloromethane and 1,2-dichloroethane as solvents.
  • Reactions performed at 0°C to room temperature.
  • Acidification step to obtain the dihydrochloride salt directly.

Summary of Preparation Methods

Method Starting Materials Key Reactions Solvents Reaction Conditions Advantages Limitations
Multi-step synthesis (patent CN111574524B) Ethyl nitroacetate, diazabicyclo compounds Nucleophilic addition, hydrogenation, alkylation, hydrolysis Acetonitrile, methanol, ethanol 80°C, 6-12 hours High yield, scalable Multi-step process
Annulation strategies (literature) Cyclopentane derivatives Cyclizations, condensations Various Mild to moderate conditions Operational simplicity Requires adaptation for salt formation
Salt formation (patent WO2020177128A1) Intermediates with amino groups Activation, reduction, acidification Dichloromethane, 1,2-dichloroethane 0°C to room temp Direct salt synthesis Dependent on precursor availability

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2,6-diazaspiro[3.4]octane derivatives in laboratory settings?

  • Methodological Answer :

  • Handling : Use in a fume hood with appropriate PPE (gloves, lab coat, safety goggles). Avoid contact with skin or inhalation of dust. Pre-weighing in controlled environments minimizes exposure risks.
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. For hygroscopic derivatives like dihydrochloride salts, desiccants should be included in storage vials .
  • Safety Validation : Always consult safety data sheets (SDS) for compound-specific hazards. For example, analogs such as mitoxantrone dihydrochloride require strict adherence to first-aid measures (e.g., immediate medical consultation upon exposure) .

Q. How can researchers synthesize and purify 2,6-diazaspiro[3.4]octane derivatives for initial biological screening?

  • Methodological Answer :

  • Synthesis : Use tert-butyl carbamate (Boc) protection strategies to stabilize the spirocyclic amine during coupling reactions. For example, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 885270-84-8) is a common intermediate synthesized via ring-closing metathesis or cyclization of bifunctional precursors .
  • Purification : Employ column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. What structural analysis techniques are critical for characterizing 2,6-diazaspiro[3.4]octane-protein interactions?

  • Methodological Answer :

  • X-ray Crystallography : Resolve binding modes of inhibitors (e.g., I-125A and I-198) with target proteins like CCNE1:CDK2. Crystal structures at 1.8–2.2 Å resolution reveal hydrogen bonding and hydrophobic interactions within the ATP-binding pocket .
  • Biophysical Assays : Use NanoBRET to quantify target engagement in live cells. Gel-based ABPP (activity-based protein profiling) validates competitive displacement of probes (e.g., tryptophan acrylamide) by spirocyclic inhibitors .

Q. How can structure-activity relationship (SAR) studies optimize the antitubercular activity of 2,6-diazaspiro[3.4]octane-based leads?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the spirocycle to enhance potency against Mycobacterium tuberculosis. Substituent stereochemistry (R vs. S) significantly impacts MIC values .
  • Peripheral Exploration : Attach nitrofuran moieties to the spirocyclic core via amide or urea linkers. Evaluate metabolic stability in liver microsomes and cytotoxicity in HEK293 cells to prioritize candidates .

Q. What experimental strategies address contradictions in biological data between 2,6-diazaspiro[3.4]octane analogs?

  • Methodological Answer :

  • Functional Assay Triangulation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation). For example, I-125A may inhibit CDK2 in vitro but show reduced cellular efficacy due to poor membrane permeability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites. Differences in salt forms (e.g., dihydrochloride vs. freebase) can alter solubility and bioavailability, leading to apparent contradictions .

Q. How does the choice of salt form (e.g., dihydrochloride) influence the physicochemical properties of 2,6-diazaspiro[3.4]octane derivatives?

  • Methodological Answer :

  • Solubility : Dihydrochloride salts generally improve aqueous solubility (e.g., >10 mg/mL in PBS) compared to free bases, facilitating in vivo dosing. Measure via shake-flask method with UV quantification .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and degradation. For example, tert-butyl-protected analogs show superior stability under acidic conditions compared to unprotected amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[3.4]octane dihydrochloride
Reactant of Route 2
2,6-Diazaspiro[3.4]octane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.